molecular formula C25H28BrN5O4 B10880219 N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide

N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide

Cat. No.: B10880219
M. Wt: 542.4 g/mol
InChI Key: SGWYDRGQMLUOMA-YWIFTLRQSA-N
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Description

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Introduction of the Azepane Group: The azepane group is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with an azepane derivative.

    Formation of the Hydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate and 4-methoxybenzaldehyde to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C25H28BrN5O4

Molecular Weight

542.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C25H28BrN5O4/c1-34-20-9-6-18(7-10-20)15-27-35-16-23(32)28-29-24-21-14-19(26)8-11-22(21)31(25(24)33)17-30-12-4-2-3-5-13-30/h6-11,14-15,33H,2-5,12-13,16-17H2,1H3/b27-15+,29-28?

InChI Key

SGWYDRGQMLUOMA-YWIFTLRQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O

Origin of Product

United States

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